2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol
Description
2-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol is a pyrazole-derived amino alcohol featuring a tertiary alcohol and a secondary amine group. Its structure includes a 1-ethyl-substituted pyrazole ring linked via a methylene bridge to a 2-methylpropan-1-ol backbone.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-4-13-9(5-6-12-13)7-11-10(2,3)8-14/h5-6,11,14H,4,7-8H2,1-3H3 |
InChI Key |
BMIZWSTZMQJWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-amino-2-methylpropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key differences and similarities:
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine
This analog (from ) shares a pyrazole core but differs in key aspects:
- Substituents: The pyrazole ring is substituted with a benzyl group (aromatic) at position 1 and a methyl group at position 3, compared to the ethyl group in the target compound. The linkage is an ether (oxygen) rather than an amine, and the side chain includes a dipropylamino group instead of an amino alcohol.
- Potential Applications: The benzyl group may enhance lipophilicity, favoring membrane permeability in drug design, while the amino alcohol in the target compound could improve solubility in aqueous environments.
General Pyrazole Derivatives
Pyrazole-based compounds are widely studied for their pharmacological properties (e.g., anti-inflammatory, antimicrobial). Key structural factors influencing activity include:
- Substitution Patterns :
- Electron-donating groups (e.g., ethyl, methyl) on the pyrazole ring can modulate electronic density, affecting binding to biological targets.
- Bulky substituents (e.g., benzyl) may sterically hinder interactions.
- Linker Groups: Amine or ether linkers alter molecular flexibility and polarity. The amino alcohol in the target compound may enable stronger interactions with polar targets compared to ether-linked analogs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s amino alcohol moiety may require protection-deprotection strategies during synthesis, increasing complexity compared to ether-linked analogs.
- In contrast, the compound’s lipophilic profile might favor central nervous system targeting.
Biological Activity
The compound 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol, also known by its CAS number 1597069-34-5, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 213.28 g/mol. The compound contains a pyrazole ring, which is known for its diverse biological activities. The presence of both an amine and an alcohol functional group enhances its reactivity and potential interactions with biological targets .
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial activity. For instance, the derivative 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol has shown promising results against various pathogens, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values suggesting effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 20–40 | Effective against resistant strains |
| Escherichia coli | 40–70 | Moderate activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism appears to involve the modulation of signaling pathways critical for tumor growth. Further research is necessary to elucidate the exact molecular interactions and efficacy in various cancer models.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to:
- Enzyme Inhibition : Targeting enzymes that are pivotal in metabolic pathways associated with disease progression.
- Receptor Modulation : Binding to receptors that mediate cellular responses, influencing processes such as apoptosis and cell cycle regulation.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of pyrazole-based compounds, including this compound, assessing their antibacterial activity through agar disc-diffusion methods. Results indicated significant antibacterial effects compared to standard antibiotics .
- Anticancer Screening : Another research effort evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating a dose-dependent response with notable selectivity towards malignant cells over normal cells.
Q & A
Q. What are the standard synthetic routes for 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol, and what reaction conditions optimize yield?
The synthesis typically involves coupling a pyrazole derivative with an amino alcohol precursor. For example:
- Step 1 : React 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-methylpropan-1-ol under reductive amination conditions using sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate formation .
- Optimization : Conduct reactions in an inert atmosphere (e.g., nitrogen) to prevent oxidation . Yield improvements (up to 45–60%) are achieved by controlling temperature (20–25°C) and using excess amine .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- X-ray crystallography : Resolves dihedral angles between pyrazole and adjacent rings (e.g., 16.83° for methoxyphenyl groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.3–1.5 ppm) and hydroxyl proton (δ ~3.5 ppm) .
- FTIR : Confirm N-H stretching (3300–3500 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 239.3) .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole derivatives exhibit potential as enzyme inhibitors or receptor modulators. For example:
- In vitro assays : Test for kinase inhibition (IC₅₀ values) using fluorescence polarization .
- Antimicrobial screening : Use microdilution methods against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina. Pyrazole nitrogen atoms often form hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Q. How are reaction mechanisms elucidated for byproduct formation during synthesis?
- Mechanistic probes : Introduce isotopically labeled reagents (e.g., D₂O) to track hydrogen transfer via mass spectrometry .
- Side-product isolation : Purify byproducts via column chromatography and characterize via LC-MS/MS to identify pathways (e.g., over-alkylation) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
